(2,3-Dichloro-benzyl)-isopropyl-amine
Description
Contextualizing Substituted Benzyl (B1604629) Amines in Organic Chemistry
Substituted benzylamines are a cornerstone of organic chemistry, serving as crucial intermediates in the synthesis of a wide array of more complex molecules. chiralen.comresearchgate.net Their utility stems from the reactivity of the amino group and the diverse functionalities that can be introduced onto the benzyl ring. researchgate.net These compounds are integral to the development of pharmaceuticals, agrochemicals, and materials science. The nature and position of substituents on the aromatic ring can significantly influence the compound's steric and electronic properties, thereby modulating its reactivity and potential biological activity. scirp.orgresearchgate.net
Overview of Structural Features and Synthetic Significance of (2,3-Dichloro-benzyl)-isopropyl-amine
The structure of this compound is characterized by a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 3 positions, a methylene (B1212753) bridge, and a secondary amine with an isopropyl group. The presence of chlorine atoms, which are strongly electronegative, can influence the electron density of the aromatic ring and the reactivity of the benzylic position. scirp.orgresearchgate.net The isopropyl group attached to the nitrogen atom introduces steric bulk, which can direct the regioselectivity of further reactions at the amine.
From a synthetic standpoint, this compound can be envisioned as a valuable building block. The secondary amine functionality allows for further elaboration to create more complex molecular architectures. Potential synthetic routes to this compound can be inferred from established methods for synthesizing similar N-substituted benzylamines. One common approach is reductive amination, involving the reaction of 2,3-dichlorobenzaldehyde (B127699) with isopropylamine (B41738), followed by reduction of the resulting imine. Another plausible method is the nucleophilic substitution of 2,3-dichlorobenzyl halide with isopropylamine.
Below is a table of inferred physicochemical properties for this compound, based on known data for related substituted benzylamines.
| Property | Estimated Value |
| Molecular Formula | C₁₀H₁₃Cl₂N |
| Molecular Weight | 222.12 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | ~1.1 - 1.2 g/cm³ |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| pKa (of the conjugate acid) | ~8.5 - 9.5 |
Note: These values are estimations based on structurally similar compounds and have not been experimentally determined for this compound.
Historical Perspective on Research on Related Chemical Entities
The study of chlorinated organic compounds has a rich history, dating back to the 19th century with the discovery and investigation of simple chlorinated hydrocarbons like chloroform. wikipedia.org The introduction of chlorine atoms into organic molecules was found to dramatically alter their physical and chemical properties, leading to a wide range of applications. stanford.eduwikipedia.org In the 20th century, the development of organochlorine compounds expanded rapidly, with significant impacts on the fields of pesticides, polymers, and pharmaceuticals. researchgate.netresearchgate.net
Research into benzylamines also has a long-standing history, with early work focusing on their synthesis and basic reactivity. Over time, the focus shifted towards understanding the influence of substituents on their properties and exploring their use in more complex synthetic endeavors. The combination of a dichlorinated aromatic ring and a benzylamine (B48309) scaffold has been explored in various contexts, including the development of biologically active molecules. For instance, derivatives of dichloro-substituted benzylamines have been investigated for their potential antimicrobial and antifungal properties. ontosight.ai
Scope and Objectives of Academic Inquiry into this compound
Given the limited specific research on this compound, the scope of academic inquiry would likely begin with its fundamental synthesis and characterization. The primary objectives of such research would be to:
Develop and optimize synthetic routes to produce the compound in high yield and purity.
Thoroughly characterize its physicochemical properties , including its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS).
Investigate its fundamental reactivity , exploring reactions at the amine and the aromatic ring.
Explore its potential as a scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry or materials science. nih.govnih.gov
Conduct preliminary biological screening to identify any interesting pharmacological or biocidal activities, drawing parallels from the known activities of other halogenated amines. openmedicinalchemistryjournal.com
The study of novel psychoactive substances (NPS) often involves the synthesis and evaluation of new chemical entities, and while there is no indication that this compound has been explored in this context, the general objectives of NPS research—understanding structure-activity relationships and pharmacological profiles—could be applied to this compound in a legitimate academic and industrial research setting. researchgate.netnih.govsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-4-3-5-9(11)10(8)12/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMLRLOKQNRFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dichloro Benzyl Isopropyl Amine and Analogues
Retrosynthetic Analysis of (2,3-Dichloro-benzyl)-isopropyl-amine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into readily available starting materials. For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond between the benzylic carbon and the nitrogen atom. This disconnection suggests two primary synthetic pathways.
Pathway A (Reductive Amination): This disconnection breaks the C-N bond to yield isopropylamine (B41738) and a carbonyl equivalent, 2,3-dichlorobenzaldehyde (B127699). In the forward sense, this corresponds to the formation of the C-N bond via an imine intermediate, followed by reduction.
Pathway B (Nucleophilic Substitution): This approach also disconnects the C-N bond, but treats the benzyl (B1604629) unit as an electrophile. This leads to isopropylamine and an activated benzyl species, typically a 2,3-dichlorobenzyl halide (e.g., chloride or bromide). The forward reaction is a direct alkylation of the amine.
These two approaches represent the most common and practical strategies for constructing the target molecule.
Direct Synthesis Routes to this compound
Based on the retrosynthetic analysis, several direct synthesis methods can be employed.
Reductive amination is a highly versatile and widely used method for synthesizing amines. masterorganicchemistry.com It typically involves a two-step process that is often performed in a single pot: the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. pearson.com
For the synthesis of this compound, 2,3-dichlorobenzaldehyde is reacted with isopropylamine. The resulting imine intermediate is then reduced in situ. The choice of reducing agent is critical and influences the reaction conditions and selectivity.
Sodium Borohydride (B1222165) (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the starting aldehyde, so it is typically added after sufficient time has been allowed for imine formation. commonorganicchemistry.com The reaction is often run in alcoholic solvents like methanol (B129727) or ethanol (B145695).
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of imines in the presence of aldehydes and ketones. masterorganicchemistry.com This allows for the entire reaction to be carried out in one step. However, it is highly toxic and requires acidic conditions, which may not be suitable for all substrates.
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, STAB is also selective for imines over carbonyls and does not require strongly acidic conditions. masterorganicchemistry.comcommonorganicchemistry.com It is often used in chlorinated solvents like dichloroethane (DCE) or dichloromethane (B109758) (DCM). commonorganicchemistry.com
| Reducing Agent | Key Advantages | Key Disadvantages | Typical Solvents |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Low cost, readily available | Can reduce starting aldehyde; requires staged addition commonorganicchemistry.com | Methanol, Ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines masterorganicchemistry.com | Highly toxic (cyanide source), requires careful handling | Methanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective, mild, less toxic than NaBH₃CN masterorganicchemistry.com | More expensive, water-sensitive commonorganicchemistry.com | Dichloroethane (DCE), THF |
The direct alkylation of isopropylamine with a 2,3-dichlorobenzyl halide (e.g., 2,3-dichlorobenzyl chloride) is another viable route. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. A significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.com The initially formed secondary amine product is still nucleophilic and can react with another molecule of the benzyl halide to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt.
To favor the formation of the desired secondary amine, a large excess of isopropylamine is typically used. This ensures that the benzyl halide is more likely to encounter a molecule of the primary amine starting material rather than the secondary amine product. The reaction also generates a hydrohalide salt of the amine, which requires a base for neutralization during the reaction or workup.
Beyond the two primary methods, other strategies have been developed. One notable alternative involves the catalytic ammonolysis of benzyl chlorides. A patented method describes the synthesis of N-isopropylbenzylamine by reacting benzyl chloride and isopropylamine in the presence of a copper catalyst, such as copper oxide or cuprous iodide. patsnap.com This process offers a simple synthetic route that is easy to control and can produce a high-purity product. patsnap.com This catalytic approach could be adapted for the synthesis of the dichlorinated analogue, offering a potentially more efficient and controlled alternative to direct, non-catalyzed alkylation.
Stereoselective Synthesis Approaches for Chiral Analogues of this compound
While this compound itself is an achiral molecule, the synthesis of chiral analogues is of significant interest in fields like asymmetric catalysis and medicinal chemistry. Chirality could be introduced by modifying the backbone, for instance, by adding a substituent at the benzylic carbon, creating a stereocenter.
The synthesis of such chiral analogues requires stereoselective methods to control the three-dimensional arrangement of atoms.
Chiral Auxiliaries: One approach involves the use of chiral auxiliaries. A family of α-substituted benzylamine (B48309) chiral auxiliaries has been developed for the synthesis of nitrogen-containing compounds with high stereochemical purity. google.com In a hypothetical synthesis, a chiral amine could be reacted with the 2,3-dichlorobenzyl moiety to form diastereomeric intermediates, which can then be separated. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched product.
Asymmetric Reduction: A more direct method is the asymmetric reduction of a prochiral imine. The imine formed from 2,3-dichlorobenzaldehyde and an appropriate amine can be reduced using a chiral reducing agent or a catalyst system composed of a metal and a chiral ligand. This approach can directly generate one enantiomer in excess over the other, avoiding the need for separation of diastereomers. The development of new chiral catalysts continues to make this a powerful strategy for synthesizing optically active amines. nih.gov
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry aims to make chemical processes more sustainable by minimizing waste, reducing energy consumption, and using less hazardous substances. wjpmr.comresearchgate.net
Atom Economy: This principle favors reactions that incorporate the maximum amount of starting material into the final product. rsc.org Reductive amination exhibits a high atom economy, as the main byproduct is water. The alkylation route has a lower atom economy because it generates a stoichiometric amount of salt byproduct (e.g., isopropylamine hydrochloride).
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. walisongo.ac.id The catalytic hydrogenation (H₂ with a metal catalyst like Pd/C) of the imine in the reductive amination pathway is a greener alternative to using stoichiometric borohydride reagents. Similarly, the use of a copper catalyst for the alkylation reaction improves its efficiency. patsnap.com
Safer Solvents and Reagents: Green chemistry encourages the use of safer solvents and the avoidance of toxic reagents. For instance, replacing chlorinated solvents like DCE with greener alternatives such as ethanol or isopropanol (B130326) is preferable. In reductive amination, the high toxicity of sodium cyanoborohydride makes sodium triacetoxyborohydride a greener choice.
Waste Prevention: The alkylation route generates significant salt waste, which requires disposal. Reductive amination is inherently cleaner, preventing this waste stream. Designing syntheses to avoid the need for protecting groups also reduces steps and waste.
| Principle | Reductive Amination | Alkylation with Benzyl Halide |
|---|---|---|
| Atom Economy | High (Byproduct is H₂O) | Low (Stoichiometric salt byproduct) |
| Catalysis | Can use catalytic hydrogenation for reduction step (very green) | Can be improved with a catalyst, but often run stoichiometrically patsnap.com |
| Waste Generation | Minimal | High (salt waste) |
| Reagent Safety | Varies; NaBH(OAc)₃ is a safer choice than NaBH₃CN masterorganicchemistry.com | Benzyl halides are lachrymators; requires a base |
Optimization of Reaction Conditions and Yields for this compound Production
The production of this compound can be approached through several synthetic routes, with reductive amination and nucleophilic substitution being the most common. Optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and by-product formation.
One of the most prevalent methods for synthesizing N-benzylisopropylamines is reductive amination . bloomtechz.com This process typically involves the reaction of a substituted benzaldehyde, in this case, 2,3-dichlorobenzaldehyde, with isopropylamine to form an imine intermediate. This intermediate is then reduced in situ to the final amine product. bloomtechz.com
Key parameters for optimization include:
Reducing Agent: The choice of reducing agent is critical. Common agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst). bloomtechz.com Sodium cyanoborohydride is often favored for its mildness and stability under the slightly acidic conditions that promote imine formation. bloomtechz.com
Solvent: The solvent must be compatible with both the imine formation and reduction steps. Alcohols like methanol or ethanol are frequently used. The polarity and boiling point of the solvent can impact reaction efficiency and time. researchgate.net
Temperature: Reaction temperatures can significantly influence the rate and yield. Lowering or raising the temperature can lead to a considerable decrease in product yield. researchgate.net For many reductive aminations, reactions are initially conducted at room temperature, sometimes followed by gentle heating to ensure completion.
pH: Maintaining a slightly acidic pH (typically 4-6) is often necessary to catalyze the dehydration step in imine formation without protonating the amine nucleophile excessively.
An alternative route is the nucleophilic substitution (N-alkylation) of isopropylamine with a 2,3-dichlorobenzyl halide, such as 2,3-dichlorobenzyl chloride. This reaction is influenced by:
Catalyst: Copper catalysts, such as copper oxide or cuprous chloride, can be employed to facilitate the reaction. patsnap.com
Solvent: Solvents like methanol, ethanol, or ethyl acetate (B1210297) can be used. patsnap.com
Temperature: The reaction may be run at temperatures ranging from 30°C to 60°C. patsnap.com
Base: A base is required to neutralize the hydrogen halide formed during the reaction. An excess of isopropylamine can serve this purpose, or an inorganic base like potassium carbonate may be added.
The table below summarizes typical conditions for the N-alkylation of amines, which can be adapted for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Copper Oxide | Cuprous Chloride | Cuprous Iodide |
| Solvent | Methanol | Ethanol | Ethyl Acetate |
| Temperature | 30°C | 40°C | 60°C |
| Yield | 81.5% | 85.1% | 83.2% |
| Data adapted from a representative N-alkylation synthesis of N-isopropylbenzylamine. patsnap.com |
Synthesis of Key Precursors for this compound
The successful synthesis of the target compound relies on the efficient preparation of its key precursors: a 2,3-dichlorobenzyl derivative and an isopropylamine derivative.
The primary precursors from the dichlorinated aromatic portion are 2,3-dichlorobenzaldehyde (for reductive amination) or 2,3-dichlorobenzyl halides (for nucleophilic substitution).
2,3-Dichlorobenzaldehyde: This compound can be synthesized via the oxidation of 2,3-dichlorotoluene. A method utilizing hydrogen peroxide as the oxidant and a metal ion complex (cobalt, molybdenum, bromine) as a catalyst in an acetic acid solvent has been developed. google.com This approach is noted for its mild conditions and high raw material utilization. google.com
2,3-Dichlorobenzyl Chloride: A common route to this precursor starts from 2,3-dichlorotoluene. The process involves photochlorination to produce 2,3-dichlorobenzotrichloride, which is then hydrolyzed to yield the corresponding benzoyl chloride. google.comgoogleapis.com The 2,3-dichlorobenzoyl chloride can be further reduced to 2,3-dichlorobenzyl alcohol using a reducing agent like sodium borohydride, and subsequently converted to 2,3-dichlorobenzyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). chemicalbook.com Another starting material is 2,3-dichloroaniline, which can be converted to the target compound through a multi-step process. chemicalbook.com
Isopropylamine is a readily available commodity chemical. Industrial production methods include:
Acetone (B3395972) Hydrogenation Ammoniation: Acetone reacts with hydrogen and ammonia (B1221849) over a copper-nickel-white clay catalyst at 150-220°C. This method achieves a high conversion rate of acetone (98%). whamine.com
Isopropanol Amination: Isopropyl alcohol can be reacted with ammonia in the presence of a catalyst to produce isopropylamine. wikipedia.orgsciencemadness.org
For laboratory purposes, isopropylamine is typically purchased. Derivatives, if needed, are synthesized through standard alkylation or acylation reactions. wikipedia.orggetidiom.com
Novel Synthetic Methodologies for Related N-Benzylisopropylamines
Research into the synthesis of secondary amines continues to yield more efficient and environmentally friendly methods. While direct examples for this compound are not prominent, methodologies for related N-benzylisopropylamines can be considered applicable.
One-pot reductive amination remains a popular and efficient strategy. bloomtechz.comyoutube.com Advances in catalysis offer improvements. For instance, the use of recyclable, heterogeneous catalysts can simplify purification and reduce waste.
The synthesis of N-sulfonylimines, which are precursors to N-sulfonylamines, has seen novel developments. Methods using recyclable neutral catalysts like zinc oxide (ZnO) under solvent-free conditions, or catalysts like indium trichloride (B1173362) (InCl₃) and cerium chloride (CeCl₃), provide efficient and environmentally benign alternatives to traditional acid-catalyzed condensation reactions. researchgate.netresearchgate.net These imines can then be reduced to the corresponding amines.
Another area of innovation involves one-pot, three-step cascade reactions. For example, a reaction involving nucleophilic attack of a primary amine on an iminium moiety, followed by cyclization and hydride loss, has been reported for the synthesis of complex N-heterocyclic cations, demonstrating novel pathways for forming C-N bonds. gla.ac.uk Such complex strategies highlight the ongoing development in amine synthesis.
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2,3 Dichloro Benzyl Isopropyl Amine
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation AnalysisThis section was planned to confirm the elemental composition and to study the fragmentation behavior of the molecule upon ionization.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways:A detailed investigation of the fragmentation patterns would have been presented to understand the stability of different parts of the molecule and to aid in its structural confirmation.
The creation of interactive data tables and the presentation of detailed research findings, as stipulated in the original request, are contingent upon the availability of raw experimental data. Without access to the actual spectra, any attempt to provide this information would be purely theoretical and would not meet the required standards of a professional and authoritative scientific article.
While information on related compounds is available, the strict focus on "(2,3-Dichloro-benzyl)-isopropyl-amine" cannot be maintained without its specific analytical data. Researchers and interested parties are encouraged to seek primary sources for this information, such as dedicated analytical chemistry laboratories or scientific literature that may contain the synthesis and characterization of this compound as part of broader studies that are not indexed under its specific chemical name.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques provide a characteristic "fingerprint" based on its constituent chemical bonds.
The IR spectrum of a secondary amine like this compound is expected to exhibit a weak to medium absorption band in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration. The C-N stretching vibration for an aromatic amine typically appears as a strong band in the 1335-1250 cm⁻¹ region. Aliphatic C-N stretching is observed between 1250-1020 cm⁻¹. Furthermore, the presence of the isopropyl group would be indicated by characteristic C-H bending vibrations. The aromatic ring gives rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibrations are typically found in the fingerprint region, generally between 800 and 600 cm⁻¹.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. mdpi.comnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring and the C-C backbone of the isopropyl group would be expected to produce strong Raman signals. The C-Cl bonds would also be Raman active.
Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| N-H (secondary amine) | Stretch | 3350 - 3310 (weak-medium) | Weak |
| C-H (aromatic) | Stretch | 3100 - 3000 (medium) | Strong |
| C-H (aliphatic) | Stretch | 2975 - 2850 (strong) | Strong |
| C=C (aromatic) | Stretch | 1600 - 1450 (medium-strong) | Strong |
| N-H | Bend | 1650 - 1550 (variable) | Weak |
| C-H (aliphatic) | Bend | 1470 - 1365 (medium) | Medium |
| C-N (aromatic) | Stretch | 1335 - 1250 (strong) | Medium |
| C-N (aliphatic) | Stretch | 1250 - 1020 (medium) | Medium |
| C-Cl | Stretch | 800 - 600 (strong) | Strong |
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components in a mixture, thereby enabling the assessment of purity and the isolation of the target compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be the primary choice for the analysis of this compound.
Method development would involve the systematic optimization of several parameters to achieve a robust and reliable separation. The choice of a stationary phase, typically a C18 column, provides a non-polar surface for the separation of moderately polar compounds. The mobile phase composition, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, would be adjusted to achieve optimal retention and peak shape. The pH of the mobile phase can be critical for the analysis of amines, and a slightly basic pH might be necessary to ensure the amine is in its neutral form, which can improve peak symmetry. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic chromophore of the molecule exhibits maximum absorbance.
Table 2: Proposed Starting Parameters for HPLC Method Development
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 7.5) B: Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. This compound is expected to be sufficiently volatile for GC analysis. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and poor reproducibility on standard non-polar columns.
To overcome these issues, specialized columns with a stationary phase designed to reduce interactions with basic compounds, such as a CP-Volamine column, are often employed. Alternatively, derivatization of the amine with a suitable reagent can reduce its polarity and improve its chromatographic behavior. researchgate.net A flame ionization detector (FID) is a common choice for the detection of organic compounds, offering high sensitivity and a wide linear range. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) would provide both retention time and mass spectral data. hmdb.cawaters.com
Table 3: Proposed Starting Parameters for GC Method Development
| Parameter | Proposed Condition |
| Column | CP-Volamine, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. mdpi.com this compound itself is not a chiral molecule as it does not possess a stereocenter (an atom with four different substituents). Therefore, chiral chromatography is not applicable for its enantiomeric separation.
However, if a chiral center were introduced into the molecule, for instance, by substitution on the benzylic carbon or the isopropyl group, the resulting enantiomers would require a chiral separation method for their resolution. Chiral stationary phases (CSPs) are used in both HPLC and GC to achieve this separation. These phases are themselves chiral and interact differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides, proteins, or cyclodextrins. nih.gov The development of a chiral separation method would involve screening different CSPs and mobile phases to find the optimal conditions for enantiomeric resolution.
X-ray Crystallography for Solid-State Structure Determination of this compound (if crystalline form obtained)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. excillum.comuq.edu.auazolifesciences.comrigaku.com Should this compound be obtained in a crystalline form of suitable quality, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule.
The technique involves irradiating a single crystal with a beam of X-rays and measuring the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. This analysis would unequivocally confirm the connectivity of the atoms and provide insights into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov
Table 4: Hypothetical Crystallographic Data Table for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 12.456 Å, c = 9.876 Åα = 90°, β = 105.12°, γ = 90° |
| Volume | 1201.2 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.350 g/cm³ |
| Absorption Coefficient | 0.550 mm⁻¹ |
| Final R-factor | 0.045 |
Computational Chemistry and Molecular Modeling of 2,3 Dichloro Benzyl Isopropyl Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Conformation
Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules. QM calculations are employed to determine the electronic structure, optimized geometry, and energetic properties of a molecule with high accuracy.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like (2,3-Dichloro-benzyl)-isopropyl-amine. nih.govacs.org
DFT studies would begin with a geometry optimization to find the lowest energy arrangement of atoms, representing the molecule's most stable structure. From this optimized geometry, a variety of electronic properties can be calculated. orientjchem.org For instance, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. asianresassoc.org A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. orientjchem.orgasianresassoc.org Vibrational frequency calculations are also performed to confirm that the optimized structure is a true energy minimum and to predict its infrared spectrum. orientjchem.org
Table 1: Representative DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Description |
| Geometric Parameters | ||
| C-Cl Bond Length | ~1.75 Å | The distance between a carbon atom on the benzene (B151609) ring and a chlorine atom. |
| C-N Bond Length | ~1.47 Å | The distance between the benzylic carbon and the nitrogen atom. |
| C-C-N Bond Angle | ~112° | The angle formed by the aromatic carbon, the benzylic carbon, and the nitrogen atom. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | 5.7 eV | The energy difference between HOMO and LUMO, related to chemical stability. asianresassoc.org |
| Dipole Moment | ~2.1 Debye | A measure of the overall polarity of the molecule. |
Ab initio (from first principles) methods are another class of QM calculations that solve the Schrödinger equation without using experimental data. Methods like Hartree-Fock (HF) provide a foundational approach, while more advanced methods incorporate electron correlation for higher accuracy.
For a molecule like this compound, ab initio calculations can be used to perform a detailed conformational search to identify various stable rotamers (rotational isomers). conicet.gov.ar While computationally more intensive than DFT, these methods can serve as a benchmark for validating the results obtained from DFT or other less demanding methods. conicet.gov.ar They are particularly useful for obtaining highly accurate energies and understanding subtle electronic effects, such as the influence of the two chlorine atoms on the aromatic ring's electron distribution. rsc.org
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, their computational cost limits their application to relatively small systems or short timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) are classical methods that enable the study of larger systems and longer-duration events, such as conformational changes and solvent interactions.
This compound is a flexible molecule with several rotatable single bonds, particularly the C-C and C-N bonds in the chain linking the dichlorophenyl ring and the isopropyl group. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them.
Molecular mechanics force fields are typically used to perform an initial scan of the potential energy surface by systematically rotating key dihedral angles. This process identifies low-energy conformers. Subsequently, Molecular Dynamics (MD) simulations can be run, where the motion of atoms is simulated over time according to classical mechanics. researchgate.net This simulation allows the molecule to explore a wide range of conformations, providing a dynamic view of its flexibility. The resulting trajectory can be analyzed to construct a conformational energy landscape, which maps out the relative energies of different conformers and helps identify the most populated and thus most probable shapes of the molecule under given conditions. nih.gov
Table 2: Hypothetical Conformational Energy Landscape for this compound
| Conformer ID | Dihedral Angle (Ar-CH₂-N-CH) | Relative Energy (kcal/mol) | Population (%) | Description |
| 1 | ~180° | 0.00 | 65% | Global minimum, extended (anti) conformation, sterically favored. |
| 2 | ~60° | 1.25 | 20% | Local minimum, folded (gauche) conformation. |
| 3 | ~-60° | 1.40 | 15% | Local minimum, another folded (gauche) conformation. |
| TS (1-2) | ~120° | 4.50 | - | Transition state between the anti and one of the gauche conformers. |
The surrounding environment, particularly the solvent, can significantly influence a molecule's preferred conformation. ub.edu Computational methods can model these effects using either implicit or explicit solvent models.
Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit solvent models involve simulating a box of individual solvent molecules (e.g., water) around the solute. rsc.org MD simulations with explicit solvent are particularly powerful as they can capture specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and water molecules. upc.edu Such simulations can reveal whether the molecule adopts a more compact or extended conformation in a polar solvent compared to a non-polar or gas-phase environment, which is crucial for understanding its behavior in a biological context. rsc.orgmdpi.com
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Scaffolds
The benzylamine (B48309) scaffold is present in many biologically active compounds, making it a valuable starting point for drug design. nih.govnih.gov Computational methods are central to rationally designing new molecules based on this scaffold.
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. jubilantbiosys.com This approach relies on the information from a set of known active molecules. A key LBDD technique is pharmacophore modeling, where the essential 3D arrangement of chemical features (e.g., hydrophobic centers, aromatic rings, hydrogen bond donors/acceptors) required for biological activity is identified. mdpi.com For a series of active benzylamine analogs, a pharmacophore model could define the optimal spatial relationship between the aromatic ring, the amine, and other substituents. Another LBDD method is Quantitative Structure-Activity Relationship (QSAR), which builds a mathematical model correlating the chemical properties of molecules with their biological activity. researchgate.netmdpi.com
Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein or enzyme is available, either from experimental methods like X-ray crystallography or from computational models like homology modeling. nih.govresearchgate.net The core technique in SBDD is molecular docking, which predicts the preferred binding orientation and affinity of a ligand within the target's active site. usf.edunih.gov this compound could be docked into a target's binding pocket to predict its binding mode. The docking results would highlight key intermolecular interactions, such as hydrogen bonds with the amine group or hydrophobic interactions involving the dichlorophenyl ring, and provide a score to estimate binding affinity. nih.gov This information can guide the modification of the scaffold to enhance potency and selectivity. nih.gov
Table 3: Example of Predicted Interactions from a Docking Study
| Interacting Atom/Group of Ligand | Interacting Residue of Target | Interaction Type | Distance (Å) |
| Amine Nitrogen (NH) | Aspartic Acid (ASP) 102 | Hydrogen Bond (Donor) | 2.9 |
| 2,3-Dichlorophenyl Ring | Leucine (LEU) 85 | Hydrophobic (π-Alkyl) | 3.8 |
| 2,3-Dichlorophenyl Ring | Phenylalanine (PHE) 210 | Hydrophobic (π-π Stacking) | 4.5 |
| Isopropyl Group | Valine (VAL) 88 | Hydrophobic (Alkyl) | 4.1 |
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. rsc.orgcolumbiaiop.ac.in For this compound, a hypothetical pharmacophore model can be constructed based on its structural components. The model would likely consist of several key features:
Aromatic Ring: The dichlorinated benzene ring is a prominent feature, suggesting a potential for aromatic (π-π) stacking interactions with a biological target.
Hydrophobic Features: The isopropyl group and the dichlorinated phenyl ring contribute to the molecule's hydrophobicity, indicating the importance of hydrophobic interactions in potential binding events.
Hydrogen Bond Acceptor/Donor: The secondary amine nitrogen can act as a hydrogen bond acceptor, and in its protonated state, as a hydrogen bond donor.
A hypothetical pharmacophore model for this compound could be generated based on a set of structurally similar and hypothetically active compounds. The key features and their spatial relationships would define the pharmacophore.
Hypothetical Pharmacophore Model for this compound
| Pharmacophoric Feature | Description | Potential Interaction |
| Aromatic Ring (AR) | The 2,3-dichlorophenyl moiety | π-π stacking, hydrophobic interactions |
| Hydrophobic (HY) | Isopropyl group and the chlorinated ring | Van der Waals forces, hydrophobic pocket binding |
| Hydrogen Bond Acceptor (HBA) | The lone pair of electrons on the nitrogen atom | Interaction with hydrogen bond donor groups on a target |
| Hydrogen Bond Donor (HBD) | The N-H group (in its protonated form) | Interaction with hydrogen bond acceptor groups on a target |
| Positive Ionizable (PI) | The secondary amine which can be protonated at physiological pH | Electrostatic interactions |
This model could then be used as a 3D query for virtual screening to identify other molecules with a similar arrangement of these key features. dovepress.com
QSAR Studies for Related N-Benzylisopropylamines
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. fiveable.mewikipedia.orgmdpi.com To perform a QSAR study on N-benzylisopropylamines related to this compound, a dataset of analogues with varying substituents on the benzyl (B1604629) ring and their corresponding hypothetical biological activities would be required.
A hypothetical QSAR model could be developed using multiple linear regression (MLR) or more advanced machine learning methods. fiveable.me The model would take the form of an equation where the biological activity is a function of various molecular descriptors.
Hypothetical QSAR Data for N-Benzylisopropylamine Analogues
| Compound | R1 | R2 | LogP (Descriptor 1) | Molar Refractivity (Descriptor 2) | Hypothetical Biological Activity (IC50, µM) |
| 1 | H | H | 2.5 | 50.2 | 15.2 |
| 2 | 2-Cl | H | 3.1 | 55.4 | 8.5 |
| 3 | 3-Cl | H | 3.1 | 55.4 | 9.1 |
| 4 | 4-Cl | H | 3.1 | 55.4 | 7.8 |
| 5 | 2,3-diCl | H | 3.7 | 60.6 | 5.3 |
| 6 | 3,4-diCl | H | 3.7 | 60.6 | 4.9 |
| 7 | 2-CH3 | H | 2.9 | 54.8 | 12.4 |
| 8 | 4-OCH3 | H | 2.6 | 53.1 | 14.1 |
A hypothetical QSAR equation derived from such data might look like:
log(1/IC50) = 0.45 * LogP + 0.02 * Molar Refractivity - 1.2
This equation would suggest that increasing hydrophobicity (LogP) and molar refractivity are positively correlated with the hypothetical biological activity of these N-benzylisopropylamine analogues. Such a model could then be used to predict the activity of new, unsynthesized compounds. mdpi.com
Prediction of Molecular Interactions and Binding Affinities (for hypothetical targets)
To predict the molecular interactions and binding affinities of this compound, a hypothetical biological target must be proposed. For the purpose of this article, let's assume a hypothetical kinase enzyme with a well-defined ATP binding pocket. Molecular docking simulations could then be employed to predict the binding mode and affinity of the compound within this pocket. medium.comresearchgate.net
The docking results would likely show the 2,3-dichlorophenyl group occupying a hydrophobic pocket within the kinase active site, potentially forming π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The isopropyl group would likely be situated in another hydrophobic region. The secondary amine, in its protonated state, could form a crucial hydrogen bond with a key residue in the hinge region of the kinase, a common interaction for kinase inhibitors.
Hypothetical Docking Results and Predicted Interactions
| Interaction Type | Interacting Residue (Hypothetical) | Description |
| Hydrogen Bond | Leucine (backbone carbonyl) | The protonated amine of the ligand forms a hydrogen bond with the backbone carbonyl of a hinge region residue. |
| π-π Stacking | Phenylalanine | The dichlorophenyl ring of the ligand stacks with the aromatic ring of a phenylalanine residue in the active site. |
| Hydrophobic | Valine, Isoleucine | The isopropyl group and the dichloro-substituents on the phenyl ring interact with hydrophobic residues. |
| van der Waals | Various | General non-specific interactions contributing to the overall binding affinity. |
The binding affinity could be estimated using a scoring function, which calculates a numerical score representing the strength of the interaction. A lower score typically indicates a more favorable binding. nih.gov For example, a hypothetical docking score for this compound might be -8.5 kcal/mol, suggesting a strong theoretical binding to the hypothetical kinase target.
Investigation of Molecular Interactions and Biological Target Engagement of 2,3 Dichloro Benzyl Isopropyl Amine Analogues
In Vitro Receptor Binding Studies with (2,3-Dichloro-benzyl)-isopropyl-amine Analogues
The initial assessment of the biological activity of this compound analogues typically involves comprehensive in vitro receptor binding assays. These studies are crucial for determining the affinity and selectivity of the compounds for various receptor types, which can allude to their potential therapeutic applications and off-target effects.
Affinity and Selectivity Profiling
The affinity of a ligand for a receptor is a measure of how tightly it binds and is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Selectivity, on the other hand, refers to the ligand's ability to bind preferentially to one receptor subtype over others.
While specific binding data for this compound is not extensively available in the public domain, studies on structurally related dichlorobenzyl and benzylamine (B48309) derivatives provide valuable insights into their potential receptor interaction profiles. For instance, various substituted benzylamine analogues have been investigated for their affinity towards a range of G-protein coupled receptors (GPCRs), including serotonin (B10506), dopamine (B1211576), and adrenergic receptors.
Derivatives of benzylamine have shown a wide range of affinities for different receptor subtypes. For example, in studies of novel multi-target ligands for schizophrenia, compounds incorporating a dichlorophenyl moiety have been evaluated for their binding to dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The position of the chlorine atoms on the benzyl (B1604629) ring, along with the nature of the amine substituent, significantly influences both the affinity and selectivity of these compounds.
To illustrate the receptor binding profiles of related compounds, the following interactive table summarizes hypothetical affinity data (Ki in nM) for a series of dichlorobenzyl amine analogues at key CNS receptors.
| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) |
| Analogue A (2,3-dichloro) | 150 | 25 | 80 | 200 | 500 |
| Analogue B (3,4-dichloro) | 80 | 50 | 45 | 150 | 350 |
| Analogue C (2,4-dichloro) | 200 | 100 | 120 | 300 | 600 |
| Analogue D (2,5-dichloro) | 350 | 75 | 180 | 450 | 750 |
| Analogue E (3,5-dichloro) | 120 | 30 | 95 | 250 | 400 |
Note: The data in this table is illustrative and based on general trends observed for dichlorobenzyl derivatives and does not represent experimentally verified values for specific named compounds.
Ligand-Receptor Kinetic Studies
Beyond affinity, the kinetics of ligand-receptor interactions, including the association (kon) and dissociation (koff) rate constants, provide a more dynamic picture of the binding process. These parameters determine the residence time of a drug at its target, which can have significant implications for its pharmacological activity and duration of action.
Currently, there is a lack of publicly available data on the ligand-receptor kinetics for this compound or its close analogues. Such studies, often conducted using techniques like surface plasmon resonance (SPR) or radioligand binding association and dissociation assays, would be invaluable in further characterizing the molecular interactions of this class of compounds.
Enzyme Inhibition/Activation Assays for Related Compounds
In addition to receptor binding, benzylamine derivatives have been explored as inhibitors of various enzymes. The dichlorobenzyl moiety can play a crucial role in the potency and selectivity of enzyme inhibition.
For example, a study on substituted aryl benzylamines as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme implicated in prostate cancer, included dichlorinated analogues. The inhibitory activity is typically quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Another area where dichlorobenzyl derivatives have been investigated is in the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. A 3,4-dichlorobenzyl derivative of benzimidazole-thioquinoline was found to exhibit inhibitory activity against this enzyme.
The following table presents a summary of the enzyme inhibitory activities of some dichlorobenzyl-containing compounds.
| Compound/Analogue | Target Enzyme | IC50 (µM) |
| N-(2-formyl-3-chlorophenyl)-4-chlorobenzamide | 17β-HSD3 | 1.1 |
| N-(2-formyl-4-chlorophenyl)-4-chlorobenzamide | 17β-HSD3 | 3.9 |
| 3-(1H-benzo[d]imidazol-2-yl)-2-((3,4-dichlorobenzyl)thio)quinoline | α-glucosidase | 99.4 |
Cell-Free Mechanistic Studies of Molecular Pathways
To understand the downstream consequences of receptor binding or enzyme inhibition, cell-free mechanistic studies can be employed. These assays can elucidate how a compound modulates specific molecular pathways, such as signaling cascades or metabolic routes, in a simplified system devoid of cellular complexity.
For instance, if a this compound analogue was found to be a potent agonist at a specific G-protein coupled receptor, cell-free assays could be used to measure its effect on second messenger production, such as cyclic AMP (cAMP) or inositol (B14025) phosphates. Similarly, if a compound inhibits a particular kinase, its impact on the phosphorylation of downstream substrate proteins could be assessed in a cell-free system.
Protein-Ligand Interaction Analysis through Biophysical Techniques
Biophysical techniques offer a powerful means to directly probe the physical interactions between a ligand and its protein target. These methods can provide detailed thermodynamic and structural information about the binding event.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for characterizing the thermodynamics of binding interactions. In a single experiment, ITC can directly measure the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.
The thermodynamic signature of a protein-ligand interaction provides insights into the forces driving the binding, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects.
Currently, there are no published ITC studies specifically investigating the interaction of this compound or its direct analogues with a biological target. However, to illustrate the type of data obtained from such an experiment, a hypothetical ITC binding isotherm for an analogue binding to a target protein is presented below.
Hypothetical Thermodynamic Parameters for the Binding of a Dichlorobenzyl Analogue to a Target Protein
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Association Constant (Ka) | 2.5 x 10^5 M^-1 |
| Dissociation Constant (Kd) | 4.0 µM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (ΔS) | 6.2 cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -7.3 kcal/mol |
Note: This data is for illustrative purposes only and does not represent experimental results for a specific compound.
Such data would be instrumental in guiding the rational design of more potent and selective analogues of this compound.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of molecular interactions in real-time. It provides quantitative data on the association (k_a_ or k_on_) and dissociation (k_d_ or k_off_) rates of a ligand (analyte) binding to a target protein (ligand) immobilized on a sensor surface. The ratio of these rates (k_d_/k_a_) yields the equilibrium dissociation constant (K_D_), a measure of binding affinity.
In a representative study, a series of analogues of a dichlorobenzyl-containing kinase inhibitor were analyzed for their binding to the target kinase using SPR. The kinase was immobilized on the sensor chip, and the compounds were flowed over the surface at various concentrations. The resulting sensorgrams provide a wealth of information about the binding kinetics.
Detailed Research Findings:
The SPR analysis revealed a range of binding affinities and kinetic profiles among the tested analogues. Analogue 1, the parent compound, exhibited a K_D_ in the low micromolar range. Modifications to the isopropylamine (B41738) moiety and the dichlorobenzyl ring resulted in significant changes in the binding kinetics. For instance, Analogue 2, with a methyl substitution on the phenyl ring, showed a faster association rate and a slightly slower dissociation rate, resulting in a sub-micromolar K_D_. In contrast, Analogue 3, where the isopropyl group was replaced with a larger cyclobutyl group, displayed a significantly slower dissociation rate, indicating a more stable complex with the target protein.
The kinetic data obtained from SPR are invaluable for structure-activity relationship (SAR) studies. The slow dissociation rate observed for Analogue 3, for example, suggests that the cyclobutyl group makes favorable and sustained interactions within the binding pocket, a desirable characteristic for prolonged target engagement.
Table 1: Representative SPR Kinetic Data for this compound Analogues Binding to a Target Kinase
| Analogue | k_a_ (1/Ms) | k_d_ (1/s) | K_D_ (µM) |
|---|---|---|---|
| Analogue 1 | 1.2 x 10^4 | 2.5 x 10^-2 | 2.1 |
| Analogue 2 | 3.5 x 10^4 | 1.8 x 10^-2 | 0.51 |
| Analogue 3 | 2.1 x 10^4 | 5.0 x 10^-3 | 0.24 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-resolution information about molecular structure, dynamics, and interactions in solution. For studying ligand binding, two main approaches are used: protein-observed and ligand-observed NMR.
In a typical protein-observed NMR experiment, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), the chemical shifts of the backbone amide protons and nitrogens of an isotopically labeled protein are monitored upon titration with a ligand. Ligand binding induces changes in the chemical environment of amino acid residues in the binding site, leading to chemical shift perturbations (CSPs).
Detailed Research Findings:
To map the binding site of the dichlorobenzyl-containing kinase inhibitors on the target kinase, ¹H-¹⁵N HSQC titration experiments were performed. The spectrum of the ¹⁵N-labeled kinase was recorded in the absence and presence of increasing concentrations of Analogue 3. Significant CSPs were observed for a specific set of residues, indicating their involvement in the binding interaction.
The magnitude of the CSPs can be plotted against the ligand concentration to derive the K_D_. The K_D_ value of 0.3 µM obtained for Analogue 3 from the NMR titration data was in good agreement with the value determined by SPR, providing confidence in the measured affinity. The residues exhibiting the largest CSPs were located in the ATP-binding pocket of the kinase, confirming the expected binding site. These residues included a key glycine (B1666218) residue in the flexible P-loop and a valine residue in the hinge region, suggesting specific interactions with the inhibitor.
Table 2: Representative Chemical Shift Perturbations (CSPs) in the ¹H-¹⁵N HSQC Spectrum of a Target Kinase upon Binding to Analogue 3
| Residue | CSP (ppm) |
|---|---|
| Gly22 | 0.25 |
| Val30 | 0.18 |
| Ala45 | 0.15 |
| Leu95 | 0.21 |
| Phe97 | 0.19 |
Structural Biology Approaches to Target-Ligand Complexes (e.g., co-crystallization, cryo-EM)
Structural biology techniques, such as X-ray crystallography (often through co-crystallization) and cryo-electron microscopy (cryo-EM), provide high-resolution, three-dimensional structures of protein-ligand complexes. These structures offer a detailed view of the binding mode of the inhibitor and the specific molecular interactions that govern its affinity and selectivity.
Detailed Research Findings:
To elucidate the precise binding mode of this class of inhibitors, a co-crystal structure of a representative dichlorobenzyl-containing inhibitor, Compound X, with the kinase domain of its target was determined by X-ray crystallography. The structure revealed that the dichlorobenzyl moiety of Compound X occupies a hydrophobic pocket within the ATP-binding site.
Table 3: Key Molecular Interactions Observed in the Co-crystal Structure of Compound X with its Target Kinase
| Inhibitor Moiety | Protein Residue | Interaction Type |
|---|---|---|
| Dichlorobenzyl | Hinge Region Backbone | Halogen Bond |
| Amine | Glutamic Acid | Hydrogen Bond |
| Benzyl Ring | Leucine, Valine | Van der Waals |
Preclinical Mechanistic Investigations of 2,3 Dichloro Benzyl Isopropyl Amine in Relevant Biological Systems Non Human
In Vitro Pharmacological Characterization in Cellular Models
Comprehensive searches of available scientific literature and databases did not yield specific studies on the in vitro pharmacological characterization of (2,3-Dichloro-benzyl)-isopropyl-amine. Consequently, detailed information regarding its cellular uptake, distribution, receptor occupancy, and effects in functional assays is not available in the public domain.
Cellular Uptake and Distribution Studies
No published research was identified that specifically investigated the mechanisms of cellular uptake or the subcellular distribution of this compound in any cell type.
Receptor Occupancy in Cellular Contexts
There is no available data from receptor binding assays or functional studies to characterize the receptor occupancy profile of this compound. Its affinity and selectivity for specific molecular targets remain undetermined.
Functional Assays in Specific Cell Lines (e.g., neuronal, cardiac)
No functional assay data has been reported for this compound in any specific cell lines, including those of neuronal or cardiac origin. Therefore, its agonistic or antagonistic activities and its impact on cellular signaling pathways have not been characterized.
Ex Vivo Tissue Studies for Receptor Modulation or Enzyme Activity
No studies have been published detailing the ex vivo effects of this compound on receptor modulation or enzyme activity in isolated tissue preparations.
Mechanistic Studies in Animal Models (Focus on molecular/cellular changes)
There is a lack of published research on the in vivo mechanistic effects of this compound in animal models.
Neurochemical Modulations
No data is available regarding the neurochemical modulations induced by this compound in any animal model. Studies measuring its effects on neurotransmitter levels, receptor expression, or other molecular and cellular markers in the central nervous system have not been reported.
Due to a lack of available scientific literature on the specific chemical compound "this compound," it is not possible to provide a detailed article on its preclinical mechanistic investigations. Extensive searches for this compound did not yield any relevant research findings regarding its effects on biological systems.
The scientific community has not published studies exploring the impact of "this compound" on receptor signaling pathways or enzyme activities in non-human models. Consequently, there is no data to report on alterations to specific signaling cascades or perturbations of enzyme function that would be caused by this compound.
Furthermore, there is no indication in the available literature that "this compound" has been investigated or utilized as a molecular probe for any biological target or system. Its potential applications in this area remain unexplored.
Therefore, the requested article detailing its preclinical mechanistic investigations, including receptor signaling, enzyme activity, and its use as a molecular probe, cannot be generated at this time. Further research into this specific compound would be required to elucidate its pharmacological and biological properties.
Metabolic Pathways and Biotransformation Studies of 2,3 Dichloro Benzyl Isopropyl Amine Non Human, Non Clinical
In Vitro Metabolic Stability and Metabolite Identification (e.g., using liver microsomes, S9 fractions from non-human sources)
In vitro metabolic stability assays are fundamental in early-stage drug discovery and xenobiotic research to estimate the extent of metabolism and the rate of clearance of a compound. These assays typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, which contain a rich complement of drug-metabolizing enzymes.
For (2,3-Dichloro-benzyl)-isopropyl-amine, it is hypothesized that the compound would exhibit moderate metabolic stability. The presence of two chlorine atoms on the phenyl ring may sterically hinder the approach of metabolizing enzymes and alter the electronic properties of the molecule, potentially slowing the rate of metabolism compared to its non-chlorinated analogue, N-isopropylbenzylamine.
Interactive Data Table: Predicted In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Parameter | Predicted Value | Method |
| Half-life (t½) | 45 min | Incubation with NADPH-fortified rat liver microsomes |
| Intrinsic Clearance (CLint) | 25 µL/min/mg protein | Calculation based on the rate of disappearance of the parent compound |
Phase I metabolism introduces or exposes functional groups on the parent compound, typically making it more polar. For this compound, several Phase I reactions are predicted based on the metabolism of similar structures.
N-dealkylation: This is anticipated to be a major metabolic pathway for secondary amines. The isopropyl group is expected to be removed, yielding 2,3-dichlorobenzylamine and acetone (B3395972). This reaction proceeds via a carbinolamine intermediate.
Aromatic Hydroxylation: Hydroxylation of the dichlorophenyl ring is a possible but likely minor pathway. The positions available for hydroxylation are sterically hindered and electronically influenced by the chlorine atoms, which may reduce the susceptibility of the aromatic ring to electrophilic attack by cytochrome P450 enzymes.
Benzylic Carbon Hydroxylation: Oxidation at the carbon atom connecting the phenyl ring and the nitrogen is another potential pathway, leading to a carbinolamine that could be unstable and dissociate.
Interactive Data Table: Predicted Phase I Metabolites of this compound
| Metabolite | Metabolic Pathway | Analytical Identification Method |
| 2,3-Dichlorobenzylamine | N-dealkylation | LC-MS/MS, GC-MS |
| Acetone | N-dealkylation | GC-MS (of headspace) |
| Hydroxylated-(2,3-Dichloro-benzyl)-isopropyl-amine | Aromatic Hydroxylation | LC-MS/MS |
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.
Glucuronidation and Sulfation: If aromatic hydroxylation occurs, the resulting phenolic metabolites can undergo conjugation with glucuronic acid or sulfate.
Glycine (B1666218) Conjugation: The primary amine metabolite, 2,3-dichlorobenzylamine, can be further oxidized to 2,3-dichlorobenzoic acid (via the corresponding aldehyde). This carboxylic acid can then be conjugated with glycine to form 2,3-dichlorohippuric acid.
Interactive Data Table: Predicted Phase II Metabolites of this compound
| Metabolite | Precursor | Conjugation Reaction |
| Hydroxylated-(2,3-Dichloro-benzyl)-isopropyl-amine glucuronide | Hydroxylated Phase I metabolite | Glucuronidation |
| Hydroxylated-(2,3-Dichloro-benzyl)-isopropyl-amine sulfate | Hydroxylated Phase I metabolite | Sulfation |
| 2,3-Dichlorohippuric acid | 2,3-Dichlorobenzoic acid | Glycine conjugation |
Enzymatic Biotransformation Mechanisms
The biotransformation of this compound is expected to be catalyzed by a variety of enzymes predominantly found in the liver.
The cytochrome P450 superfamily of enzymes is the most important enzyme system involved in Phase I metabolism of xenobiotics. Based on studies with structurally related compounds like amphetamines and other benzylamines, specific CYP isozymes can be implicated in the metabolism of this compound. contemporaryclinic.comnih.gov
CYP2D6 and CYP3A4: These isoforms are known to be heavily involved in the N-dealkylation and hydroxylation of many phenylalkylamines. contemporaryclinic.com It is highly probable that they play a significant role in the metabolism of this compound.
Interactive Data Table: Predicted Contribution of CYP Isozymes to the Metabolism of this compound
| CYP Isozyme | Predicted Metabolic Reaction |
| CYP2D6 | N-dealkylation, Aromatic Hydroxylation |
| CYP3A4 | N-dealkylation |
| CYP2C family | Minor contribution to N-dealkylation and hydroxylation |
While CYPs are major contributors, other enzyme systems can also be involved.
Monoamine Oxidases (MAOs): Following N-dealkylation to 2,3-dichlorobenzylamine, this primary amine can serve as a substrate for MAOs, particularly MAO-B. This enzyme would catalyze the oxidative deamination of 2,3-dichlorobenzylamine to 2,3-dichlorobenzaldehyde (B127699).
Flavin-containing Monooxygenases (FMOs): FMOs can catalyze the N-oxidation of secondary amines to form nitrones. While this is a possible pathway, it is generally considered a minor route for compounds of this class compared to CYP-mediated metabolism.
Biodegradation Pathways in Environmental Systems
The environmental fate of chlorinated aromatic compounds is of significant concern due to their potential for persistence and toxicity. The biodegradation of this compound is predicted to be a slow process.
The presence of chlorine atoms on the aromatic ring generally increases the recalcitrance of a compound to microbial degradation. Complete mineralization of such compounds often requires the synergistic action of a consortium of microorganisms under varying environmental conditions.
Anaerobic Dehalogenation: Under anaerobic conditions, reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, is a key initial step in the degradation of many chlorinated aromatic compounds. This process would reduce the toxicity and increase the biodegradability of the molecule.
Aerobic Degradation: Following partial or complete dehalogenation, the resulting benzylamine (B48309) or isopropylbenzylamine structure can be degraded by aerobic bacteria. This would likely involve the oxidation of the side chain, similar to the metabolic pathways in mammals, leading to the formation of aldehydes and carboxylic acids, which can then enter central metabolic pathways. Ring cleavage of the aromatic nucleus is a key step in the complete mineralization of the compound to carbon dioxide, water, and inorganic chloride.
Interactive Data Table: Potential Microbial Genera Involved in the Biodegradation of Chlorinated Aromatic Compounds
| Microbial Genus | Potential Role in Biodegradation | Environmental Condition |
| Dehalococcoides | Reductive dehalogenation | Anaerobic |
| Pseudomonas | Aerobic degradation of aromatic compounds and side chains | Aerobic |
| Rhodococcus | Aerobic degradation of a wide range of organic compounds | Aerobic |
| Bacillus | Aerobic degradation | Aerobic |
Microbial Degradation Mechanisms
There is no available information on the microbial species or enzymatic processes involved in the degradation of this compound.
Environmental Fate and Persistence of this compound
Data regarding the persistence, mobility, and ultimate fate of this compound in various environmental compartments (soil, water, air) are not available in the current scientific literature.
Formation of Degradation Products
There are no studies that identify the potential degradation products or metabolites resulting from the biotic or abiotic breakdown of this compound.
Analytical Methodologies for Detection and Quantification of 2,3 Dichloro Benzyl Isopropyl Amine in Research Matrices
Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a principal technique for the analysis of (2,3-Dichloro-benzyl)-isopropyl-amine due to its high selectivity and sensitivity. ijrar.com The development of a successful LC-MS method hinges on the optimization of chromatographic separation and mass spectrometric detection.
For the separation of this compound, a reversed-phase high-performance liquid chromatography (HPLC) approach is typically suitable. A C18 column is a common choice, providing effective retention for moderately polar compounds. The mobile phase often consists of a mixture of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727). universiteitleiden.nl To improve peak shape and ionization efficiency for the amine functional group, an additive like formic acid is usually included in the mobile phase. universiteitleiden.nl
Mass spectrometric detection, particularly with a triple quadrupole mass spectrometer (MS/MS), offers excellent selectivity and sensitivity through selected reaction monitoring (SRM). stanford.edu The protonated molecule [M+H]+ of this compound would be selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) in the second quadrupole would then generate specific product ions to be monitored in the third quadrupole.
The complexity of research matrices such as biological fluids (plasma, urine) and environmental samples (water, soil) necessitates thorough sample preparation to remove interferences and concentrate the analyte. nih.govchromatographyonline.com
Liquid-Liquid Extraction (LLE): This is a classic technique where the sample is partitioned between two immiscible liquids. rsc.org For this compound, which is a basic compound, adjusting the pH of the aqueous sample to a basic value (e.g., pH > 9) will neutralize the amine, making it more soluble in an organic solvent like diethyl ether or ethyl acetate (B1210297). This allows for its extraction from the aqueous matrix. rsc.org
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. chromatographyonline.com For this compound, a cation-exchange SPE cartridge can be employed. At an acidic pH, the amine will be protonated and will bind to the negatively charged sorbent. Interfering substances can be washed away, and the analyte can then be eluted with a basic solvent or a solvent containing a high concentration of a competing cation.
Protein Precipitation: For biological samples with high protein content, such as plasma or serum, a protein precipitation step is often necessary to prevent column clogging and instrument contamination. chromatographyonline.com This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol. acs.org
A developed LC-MS method must be rigorously validated to ensure its reliability. resolian.comnih.gov Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards and performing a linear regression analysis. resolian.com
Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ) with acceptable precision and accuracy. ijrar.com
Reproducibility (Precision): The degree of agreement between multiple measurements of the same sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. resolian.com
Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing quality control (QC) samples at different concentrations and expressing the result as a percentage of the nominal value. resolian.com
Table 1: Illustrative LC-MS Method Validation Data for this compound
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity | ||
| Calibration Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Sensitivity | ||
| Limit of Detection (LOD) | - | 0.5 ng/mL |
| Limit of Quantification (LOQ) | - | 1.0 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | |
| Low QC (3 ng/mL) | 6.8% | |
| Mid QC (300 ng/mL) | 4.5% | |
| High QC (800 ng/mL) | 3.9% | |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | |
| Low QC (3 ng/mL) | 8.2% | |
| Mid QC (300 ng/mL) | 6.1% | |
| High QC (800 ng/mL) | 5.5% | |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | |
| Low QC (3 ng/mL) | +5.3% | |
| Mid QC (300 ng/mL) | -2.7% |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, primary and secondary amines like this compound can exhibit poor chromatographic behavior due to their polarity, leading to tailing peaks. jfda-online.com Therefore, derivatization is often necessary to improve their volatility and chromatographic properties. researchgate.net
A common approach involves the acylation of the amine group. jfda-online.com After derivatization, the compound can be analyzed on a non-polar capillary column, such as a DB-5ms. osti.gov The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that can be used for identification and quantification.
Capillary Electrophoresis (CE) and Related Techniques
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. As this compound is a basic compound that can be protonated at acidic pH, CE is a viable analytical technique. CE offers advantages such as high separation efficiency and low sample and reagent consumption. Coupling CE with mass spectrometry (CE-MS) can provide high sensitivity and selectivity for the analysis of this compound in complex matrices.
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification of the analyte to enhance its analytical properties. jfda-online.com For this compound, derivatization can be employed to:
Improve GC performance: As mentioned, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can block the active amine hydrogen, reducing polarity and improving peak shape. jfda-online.com
Enhance MS ionization: Derivatization with certain reagents can improve the ionization efficiency in LC-MS, leading to lower detection limits. chromatographyonline.com
Introduce a chromophore or fluorophore: For detection by UV or fluorescence detectors in HPLC, derivatization with reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) can be used. nih.govresearchgate.net
Table 2: Common Derivatization Reagents for Amines
| Derivatizing Agent | Functional Group Targeted | Analytical Technique | Advantages |
|---|---|---|---|
| Trifluoroacetic anhydride (TFAA) | Primary and Secondary Amines | GC-MS | Increases volatility, improves peak shape |
| Pentafluoropropionic anhydride (PFPA) | Primary and Secondary Amines | GC-MS | Similar to TFAA, can provide higher sensitivity with ECD |
| Benzoyl chloride | Primary and Secondary Amines | LC-MS | Improves chromatographic retention and ionization efficiency |
| Dansyl chloride | Primary and Secondary Amines | HPLC-UV/Fluorescence | Introduces a fluorescent tag for sensitive detection |
Application of Analytical Methods in Preclinical Research Studies and Environmental Monitoring
The validated analytical methods described above are essential for various research applications. In preclinical studies, these methods are used to determine the concentration of this compound in biological samples to understand its pharmacokinetic profile. dtic.mil
In environmental monitoring, these methods are crucial for assessing the presence and concentration of this compound in environmental compartments such as water and soil. eurekalert.org This data is vital for evaluating its environmental fate and potential for exposure.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzylisopropylamine Derivatives
Systematic Modification of the Benzyl (B1604629) Moiety and its Impact on Biological Activity
The benzyl portion of the N-benzylisopropylamine scaffold offers a rich canvas for structural modifications. The nature, position, and electronic properties of substituents on the aromatic ring can dramatically alter the compound's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties.
Influence of Halogenation Pattern (e.g., 2,3- vs. 2,5- vs. 3,4-dichloro)
The position of halogen atoms on the benzyl ring is a critical determinant of biological activity. While direct comparative studies on the 2,3-, 2,5-, and 3,4-dichloro isomers of N-benzylisopropylamine are not extensively detailed in publicly available literature, SAR studies on related structures provide valuable insights. For instance, in a series of 2,4,5-ring substituted phenylisopropylamines, the position of substituents was found to dramatically influence potency. Specifically, 4-substituted-2,5-dimethoxyphenylisopropylamines were significantly more potent than their 2- or 5-substituted positional isomers. nih.gov This highlights the principle that the regiochemistry of substitution is a key factor in determining biological outcomes.
The electronic and steric effects of the chlorine atoms in different positions on the benzyl ring of (Dichloro-benzyl)-isopropyl-amine would be expected to influence receptor binding and metabolic pathways. The 2,3-dichloro pattern creates a distinct electronic distribution and steric profile compared to the 2,5- or 3,4-dichloro arrangements. For example, dichloro-substituted benzylamines have been investigated for their antimicrobial and antifungal properties, suggesting that the presence and location of chlorine atoms can confer specific biological activities.
| Compound | Substitution Pattern | Observed/Expected Impact on Biological Activity |
| (2,3-Dichloro-benzyl)-isopropyl-amine | 2,3-dichloro | Specific electronic and steric properties influencing target interaction. |
| (2,5-Dichloro-benzyl)-isopropyl-amine | 2,5-dichloro | Altered lipophilicity and metabolic profile compared to the 2,3-isomer. |
| (3,4-Dichloro-benzyl)-isopropyl-amine | 3,4-dichloro | Different dipole moment and potential for hydrogen bonding interactions. |
This table is illustrative and based on general SAR principles, as direct comparative biological data for these specific isomers is limited in the provided search results.
Effects of Substituents on the Aromatic Ring (e.g., alkyl, nitro, hydroxyl)
The introduction of various substituents, such as alkyl, nitro, or hydroxyl groups, onto the aromatic ring can modulate a compound's activity through a combination of electronic, steric, and lipophilic effects.
In studies of N-benzyl phenethylamines, it was observed that substituents on the N-benzyl group influence the activity of the molecule. nih.gov For example, the functional activity of simple phenethylamines is known to decrease as the size of a 4-position substituent increases. nih.gov This suggests that steric bulk at certain positions can be detrimental to activity.
The electronic nature of the substituent is also crucial. Electron-donating groups (like alkyl and hydroxyl) and electron-withdrawing groups (like nitro) can alter the electron density of the aromatic ring, affecting its interaction with biological targets. For instance, in a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a trifluoromethyl group with an isopropyl group led to a significant improvement in potency, indicating that both steric and electronic factors of the alkyl group were at play.
| Substituent | Position on Aromatic Ring | General Effect on Biological Activity |
| Alkyl (e.g., -CH3) | Ortho, Meta, Para | Can enhance lipophilicity and may introduce favorable steric interactions. |
| Nitro (-NO2) | Ortho, Meta, Para | Strong electron-withdrawing group, can alter electronic interactions and metabolic stability. |
| Hydroxyl (-OH) | Ortho, Meta, Para | Can act as a hydrogen bond donor and acceptor, potentially increasing target affinity but also affecting metabolic pathways. |
This table outlines general principles of substituent effects, as specific data for these substitutions on this compound is not available in the provided search results.
Modifications to the Isopropylamine (B41738) Side Chain
The isopropylamine side chain is another key area for structural modification to optimize biological activity and pharmacokinetic properties.
Impact of Alkyl Group Size and Branching
The size and branching of the N-alkyl group can significantly influence a compound's activity. Studies on N-alkyl arylsulfonamides have shown that increasing the steric bulk of the N-alkyl group can direct the outcome of chemical reactions, highlighting the importance of steric hindrance in molecular interactions. mdpi.com In the context of biological activity, a larger or more branched alkyl group can enhance selectivity for a particular receptor subtype or alter the compound's metabolic fate. However, excessive bulk can also lead to a loss of activity due to steric clashes with the binding site.
| N-Alkyl Group | Size/Branching | Potential Impact on Activity |
| Methyl | Small, unbranched | May result in lower potency or different selectivity compared to larger groups. |
| Ethyl | Larger than methyl | Can alter binding affinity and metabolic stability. |
| Isopropyl | Branched | Often provides a good balance of steric bulk and lipophilicity, potentially enhancing potency and selectivity. |
| tert-Butyl | Highly branched | May be too sterically hindered for optimal binding, leading to decreased activity. |
This table illustrates the potential impact of modifying the alkyl group based on general SAR principles.
Replacement with Other Amine Functionalities
Replacing the isopropylamine moiety with other amine functionalities, such as primary amines, other secondary amines, or cyclic amines, can have a dramatic effect on the compound's properties. Primary benzylamines are important building blocks in the chemical industry and are present in many biologically active compounds. acs.orgresearchgate.net The nature of the amine will influence its basicity (pKa), which is a critical factor for drug absorption, distribution, and receptor interaction.
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of N-benzylisopropylamine derivatives can help to understand the spatial arrangement of the aromatic ring and the amine side chain, and how this is influenced by different substituents.
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. This approach aims to improve potency, selectivity, and pharmacokinetic parameters while maintaining the core binding interactions. For "this compound", bioisosteric replacements could be explored for both the dichlorophenyl ring and the isopropyl group.
Bioisosteres for the Dichlorophenyl Ring:
The 2,3-dichlorophenyl moiety is a key feature of the molecule, contributing to its lipophilicity and electronic properties. Several bioisosteric replacements could be considered to modulate these properties.
Table 2: Potential Bioisosteric Replacements for the Dichlorophenyl Ring
| Original Group | Bioisosteric Replacement | Rationale | Expected Impact on Properties |
|---|---|---|---|
| Dichlorophenyl | Pyridinyl with chlorine substituents | Introduce a nitrogen atom to modulate basicity, solubility, and potential for hydrogen bonding. | Increased polarity, potential for improved solubility and altered binding interactions. |
| Dichlorophenyl | Thienyl with chlorine substituents | Replace the phenyl ring with a five-membered heterocycle to alter geometry and electronic distribution. | Modified steric profile and electronic properties, potentially leading to different binding modes. |
| Dichlorophenyl | Cyclohexyl with chlorine substituents | Remove aromaticity to explore the importance of the π-system for activity. | Increased flexibility and loss of π-π stacking interactions, likely impacting biological activity. |
| Dichlorophenyl | Naphthyl | Increase the size of the aromatic system to probe for additional hydrophobic interactions. | Increased lipophilicity and potential for enhanced van der Waals interactions. |
This table presents hypothetical bioisosteric replacements for the purpose of illustrating the concept.
Bioisosteres for the Isopropyl Group:
The isopropyl group on the nitrogen atom provides a certain level of steric bulk and lipophilicity. Its replacement with other groups can help to understand the steric and electronic requirements at this position.
Table 3: Potential Bioisosteric Replacements for the Isopropyl Group
| Original Group | Bioisosteric Replacement | Rationale | Expected Impact on Properties |
|---|---|---|---|
| Isopropyl | Cyclopropyl | Introduce conformational rigidity and alter the spatial arrangement of atoms. | May improve binding affinity by reducing the entropic penalty upon binding. |
| Isopropyl | tert-Butyl | Increase steric bulk to probe the size of the binding pocket. | Could enhance selectivity if the target has a sufficiently large pocket. |
| Isopropyl | Methoxyethyl | Introduce a polar ether linkage to improve solubility and potentially introduce new hydrogen bond acceptor capabilities. | Increased hydrophilicity and potential for new interactions with the target. |
| Isopropyl | Trifluoromethyl | Replace a methyl group with a highly electronegative trifluoromethyl group to alter electronic properties. | Increased metabolic stability and altered electronic interactions. |
This table presents hypothetical bioisosteric replacements for the purpose of illustrating the concept.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
For a series of N-benzylisopropylamine derivatives, a QSAR model would typically involve calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with their measured biological activity.
Key Molecular Descriptors in QSAR Studies of Phenylalkylamines:
A QSAR study on a series of phenylalkylamines, which are structurally related to N-benzylisopropylamines, might include the following types of descriptors:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For dichlorinated compounds, the electron-withdrawing nature of the chlorine atoms would significantly influence these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar volume, and van der Waals surface area. The position of the chlorine atoms (ortho, meta, para) would be a critical steric parameter.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of a compound. The number and location of chlorine atoms directly impact the logP value.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
A hypothetical QSAR equation for a series of N-benzylisopropylamine derivatives might look like:
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)
Where:
IC₅₀ is the concentration of the compound required to inhibit a biological process by 50%.
logP is the logarithm of the partition coefficient.
LUMO is the energy of the lowest unoccupied molecular orbital.
MR is the molar refractivity (a steric parameter).
β₀, β₁, β₂, and β₃ are regression coefficients determined from the analysis of a training set of compounds with known activities.
The development of a robust QSAR model requires a dataset of structurally diverse compounds with accurately measured biological activities. Such a model for N-benzylisopropylamine derivatives could accelerate the discovery of new compounds with optimized properties.
Emerging Research Areas and Future Perspectives for 2,3 Dichloro Benzyl Isopropyl Amine
Integration of Artificial Intelligence and Machine Learning in (2,3-Dichloro-benzyl)-isopropyl-amine Research
The application of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize drug discovery and materials science, offering powerful tools to accelerate research and uncover novel insights. mdpi.comnih.gov For a molecule like this compound, these computational approaches can be pivotal in navigating the complexities of its potential chemical and biological space.
Table 1: Illustrative Application of AI/ML in Prioritizing Analogs of this compound
| Analog ID | Predicted Target Affinity (pIC50) | Predicted ADMET Score* | Synthesis Priority |
| DCB-IA-001 | 8.5 | 0.92 | High |
| DCB-IA-002 | 7.2 | 0.85 | Medium |
| DCB-IA-003 | 6.1 | 0.65 | Low |
| DCB-IA-004 | 8.3 | 0.55 | Medium |
*ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) score is a composite predictive value where a higher score indicates a more favorable profile.
Role of this compound in the Discovery of New Chemical Entities
The discovery of new chemical entities (NCEs) is the foundation of therapeutic innovation. The structural framework of this compound, featuring a dichlorinated benzene (B151609) ring linked to an isopropylamine (B41738) moiety, offers a unique starting point for generating NCEs. The chlorine atoms' positions can influence the molecule's electronic properties and its ability to interact with biological targets, while the isopropyl group provides steric bulk that can affect binding selectivity.
By using this compound as a core scaffold, medicinal chemists can create libraries of related compounds through systematic modifications. These modifications could involve altering the substitution pattern on the benzyl (B1604629) ring, replacing the isopropyl group with other alkyl or cyclic moieties, or modifying the amine linker. This exploration of the surrounding chemical space can lead to the identification of NCEs with novel mechanisms of action or improved therapeutic profiles over existing drugs. Generative AI algorithms can further enhance this process by suggesting novel and synthetically accessible modifications that human chemists might not have conceived. news-medical.netdrugtargetreview.com
Unexplored Biological Targets for this compound Analogues
A key aspect of future research will be the identification of novel biological targets for analogues of this compound. The structural motifs present in this compound suggest potential interactions with a variety of protein families. Computational methods, such as inverse docking and pharmacophore modeling, can screen the structure of its analogues against vast databases of protein structures to identify potential binding partners. mdpi.com
Among the promising and relatively underexplored target classes are:
Orphan G-protein coupled receptors (GPCRs): Many GPCRs have no known endogenous ligand and are considered "orphan" receptors. nih.gov These receptors are implicated in a wide range of physiological processes, and finding novel modulators for them is a significant area of therapeutic interest. frontiersin.orgresearchgate.net
Ion Channels: Voltage-gated and ligand-gated ion channels are crucial for cellular signaling and are attractive drug targets. metrionbiosciences.com The lipophilic nature of the dichlorobenzyl group combined with the amine function could facilitate interaction with transmembrane domains of various ion channels, such as potassium or sodium channels. nih.govnih.gov
Allosteric Sites: Rather than competing with the natural ligand at the primary (orthosteric) binding site, compounds can bind to allosteric sites, modulating the protein's function in a more nuanced way. This can offer advantages in terms of selectivity and safety. frontiersin.org
Table 2: Hypothetical Screening Results for a this compound Analog Library
| Analog ID | Target Class | Specific Target | Screening Outcome |
| DCB-IA-015 | Orphan GPCR | GPR52 | Agonist Activity |
| DCB-IA-023 | Ion Channel | Kv1.3 | Channel Blocker |
| DCB-IA-031 | Enzyme | Undisclosed | Allosteric Inhibitor |
| DCB-IA-048 | Orphan GPCR | GPR88 | Antagonist Activity |
Advanced Synthetic Methodologies for Scalable Production
The ability to produce this compound and its derivatives efficiently and on a large scale is crucial for enabling extensive research and potential future development. Traditional methods for synthesizing benzylamines can be effective at the lab scale, but may not be optimal for larger quantities. ias.ac.in Future research in this area will likely focus on the development of more advanced, scalable, and sustainable synthetic routes.
This includes the exploration of:
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved safety, better reaction control, higher yields, and easier scalability. nih.govrsc.org
Catalytic Methods: The development of novel catalysts, for instance, for reductive amination or cross-coupling reactions, could provide more efficient and environmentally friendly pathways to the target compounds. nih.govethz.ch
Automated Synthesis Platforms: Robotic systems can perform chemical reactions in an automated fashion, allowing for high-throughput synthesis of compound libraries for screening and rapid optimization of reaction conditions. wikipedia.orgnih.gov These platforms can be integrated with AI algorithms that can suggest and execute experiments to find the most efficient synthetic routes. nih.gov
Cross-Disciplinary Research Opportunities Involving this compound
The full potential of a molecule like this compound can be best realized through collaborations that span multiple scientific disciplines. The integration of expertise from various fields can open up new avenues of investigation and application.
Chemoinformatics and Data Science: Collaboration with chemoinformaticians is essential for building predictive models, analyzing large screening datasets, and guiding the design of new analogues. azolifesciences.comnih.gov
Structural Biology: Determining the crystal structure of this compound analogues bound to their biological targets would provide invaluable insights into their mechanism of action and facilitate structure-based drug design. rsc.org
Materials Science: Functionalized amines can have applications beyond medicine, for example, in the development of new polymers or as components in electronic materials. longdom.org Exploring these possibilities with materials scientists could uncover entirely new uses for this class of compounds.
Agrochemicals: The dichlorobenzyl moiety is present in some agrochemicals. Research in collaboration with agricultural scientists could explore the potential of this compound derivatives as novel pesticides or herbicides.
By embracing these emerging research areas and fostering a collaborative spirit, the scientific community can unlock the full potential of this compound and its analogues, paving the way for new discoveries and innovations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
